molecular formula C20H28O2 B1243569 A-Norpregn-3(5)-ene-2,20-dione CAS No. 1232-76-4

A-Norpregn-3(5)-ene-2,20-dione

Cat. No. B1243569
CAS RN: 1232-76-4
M. Wt: 300.4 g/mol
InChI Key: CQNNLXQECGKHEH-APNJTCTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-norpregn-3(5)-ene-2,20-dione is a 2-oxo steroid that is a derivative of pregnane obtained by the loss of a methylene group. It is a 2-oxo steroid and a 20-oxo steroid.

Scientific Research Applications

Synthesis and Chemical Properties

  • A-Norpregn-3(5)-ene-2,20-dione and its derivatives are the focus of various synthetic processes. For example, 19,21-Dihydroxypregn-4-ene-3,20-dione was synthesized from 3β-acetoxypregn-5-en-20-one via a series of reactions, showcasing the chemical reactivity and synthesis pathways of such compounds (Kirk & Yeoh, 1983). Similarly, the improved synthesis of 16 alpha-Ethyl-21-hydroxy-19-norpregn-4-ene-3,20-dione, a ligand used in progesterone receptor assays, highlights the chemical modifications and applications in receptor studies (Bakos, Lǒkös, Vincze, & Volford, 1993).

Biochemical and Receptor Studies

  • Studies involving this compound derivatives in biochemical assays are significant. For instance, the characterization of progesterone receptor in human mammary carcinoma using radioligands based on these compounds demonstrates their application in understanding hormone-receptor interactions (Pichon & Milgrom, 1977).

properties

CAS RN

1232-76-4

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(3aR,3bS,5aS,6S,8aS,8bS)-6-acetyl-3a,5a-dimethyl-3b,4,5,6,7,8,8a,8b,9,10-decahydro-3H-indeno[5,4-e]inden-2-one

InChI

InChI=1S/C20H28O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-/m0/s1

InChI Key

CQNNLXQECGKHEH-APNJTCTJSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@]34C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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